Cas no 3466-80-6 (2-Phenylpiperidine)

2-Phenylpiperidine 化学的及び物理的性質
名前と識別子
-
- 2-Phenylpiperidine
- 2-Phenyl-piperidine
- Piperidine, 2-phenyl-
- 2-Phenyl-piperidin
- 2-Phenylpiperidine hydrochloride
- Piperidine,2-phenyl
- SB43043
- PD180693
- SCHEMBL938781
- A6090
- 2-phenyl piperidine
- SB42970
- SY022716
- MFCD00270125
- EINECS 222-422-6
- SB44402
- SCHEMBL11523711
- BB 0254270
- AM803744
- STK312087
- WGIAUTGOUJDVEI-UHFFFAOYSA-N
- CS-0028391
- FT-0656912
- P2005
- J-019700
- AKOS016344001
- BBL022420
- 3466-80-6
- P-ACETYLPHENYLSULFATEPOTASSIUMSALT
- AKOS000184053
- FS-1688
- EN300-151396
- DTXSID50956149
- (+/-)-2-phenylpiperidine
- NS00048854
- DTXCID601002144
-
- MDL: MFCD00270125
- インチ: 1S/C11H15N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7,11-12H,4-5,8-9H2
- InChIKey: WGIAUTGOUJDVEI-UHFFFAOYSA-N
- ほほえんだ: N1CCCCC1C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 161.12000
- どういたいしつりょう: 161.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- ふってん: 112°C/9mmHg(lit.)
- 屈折率: 1.5390 to 1.5430
- PSA: 12.03000
- LogP: 2.83000
2-Phenylpiperidine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:UN3334
- 危険カテゴリコード: 20/21/22
- セキュリティの説明: 23-24/25
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature(BD78228)
2-Phenylpiperidine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Phenylpiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-151396-0.1g |
2-phenylpiperidine |
3466-80-6 | 0.1g |
$24.0 | 2023-06-08 | ||
Enamine | EN300-151396-5.0g |
2-phenylpiperidine |
3466-80-6 | 5g |
$185.0 | 2023-06-08 | ||
abcr | AB233754-250mg |
2-Phenylpiperidine; . |
3466-80-6 | 250mg |
€95.30 | 2024-04-17 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P24310-100mg |
2-Phenylpiperidine |
3466-80-6 | 100mg |
¥86.0 | 2021-09-04 | ||
Chemenu | CM179509-1g |
2-Phenylpiperidine |
3466-80-6 | 95%+ | 1g |
$71 | 2023-01-09 | |
abcr | AB233754-1 g |
2-Phenylpiperidine |
3466-80-6 | 1g |
€133.20 | 2022-03-04 | ||
TRC | P400168-100mg |
2-Phenylpiperidine |
3466-80-6 | 100mg |
$ 80.00 | 2022-06-03 | ||
BAI LING WEI Technology Co., Ltd. | 103154-1G |
2-Phenylpiperidine, 98% |
3466-80-6 | 98% | 1G |
¥ 1226 | 2022-04-25 | |
Chemenu | CM179509-5g |
2-Phenylpiperidine |
3466-80-6 | 95% | 5g |
$318 | 2021-08-05 | |
Alichem | A129006864-5g |
2-Phenylpiperidine |
3466-80-6 | 95% | 5g |
$359.47 | 2023-09-02 |
2-Phenylpiperidine 関連文献
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Edward J. Cochrane,Daniele Leonori,Lorraine A. Hassall,Iain Coldham Chem. Commun. 2014 50 9910
-
Mercedes Amat,Margalida Cantó,Núria Llor,Joan Bosch Chem. Commun. 2002 526
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Sunil V. Pansare,Eldho K. Paul Org. Biomol. Chem. 2012 10 2119
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4. Chiral oxime ethers in asymmetric synthesis. Part 5.1 Asymmetric synthesis of 2-substituted 5- to 8-membered nitrogen heterocycles by oxime addition–ring-closing metathesisJames C. A. Hunt,Pierre Laurent,Christopher J. Moody J. Chem. Soc. Perkin Trans. 1 2002 2378
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Panduga Ramaraju,Nisar A. Mir,Deepika Singh,Indresh Kumar RSC Adv. 2016 6 60422
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Xiaolong Tuo,Shanping Chen,Pingyu Jiang,Penghui Ni,Xiaodong Wang,Guo-Jun Deng RSC Adv. 2020 10 8348
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Carmen Nájera,Francisco Foubelo,José M. Sansano,Miguel Yus Org. Biomol. Chem. 2020 18 1232
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8. Dihydroisoquinolinium salts: catalysts for asymmetric epoxidationPhilip C. Bulman Page,Gerasimos A. Rassias,David Barros,Donald Bethell,Mark B. Schilling J. Chem. Soc. Perkin Trans. 1 2000 3325
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Frank D. King,Stephen Caddick Org. Biomol. Chem. 2011 9 4361
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10. Amine synthesis via transition metal homogeneous catalysed hydrosilylationBin Li,Jean-Baptiste Sortais,Christophe Darcel RSC Adv. 2016 6 57603
2-Phenylpiperidineに関する追加情報
2-Phenylpiperidine: A Comprehensive Overview
2-Phenylpiperidine, also known by its CAS number 3466-80-6, is a versatile organic compound with a unique structure and a wide range of applications in various fields. This compound belongs to the class of piperidines, which are six-membered ring structures containing one nitrogen atom. The presence of a phenyl group attached to the second carbon of the piperidine ring gives it distinct chemical properties and makes it an interesting subject of study in both academic and industrial research.
The molecular formula of 2-Phenylpiperidine is C12H17N, and its molecular weight is approximately 175.25 g/mol. The compound is characterized by its pungent odor and its ability to exist in both solid and liquid states under different conditions. Its physical properties, such as melting point and boiling point, are influenced by the steric hindrance caused by the phenyl group and the hydrogen bonding capabilities of the nitrogen atom in the piperidine ring.
Recent studies have highlighted the importance of 2-Phenylpiperidine in drug discovery and development. Researchers have explored its potential as a building block for synthesizing bioactive compounds, particularly in the field of neuroscience. The compound's ability to interact with various biological targets, such as ion channels and receptors, has made it a valuable tool in understanding complex biological processes.
In terms of synthesis, 2-Phenylpiperidine can be prepared through several methods, including the Gabriel synthesis, which involves the reaction of phenylacetonitrile with ammonia followed by reduction. Another approach involves the cyclization of amino alcohols or ketones under specific conditions. These methods have been optimized over time to improve yield and purity, making 2-Phenylpiperidine more accessible for large-scale production.
The application of 2-Phenylpiperidine extends beyond pharmaceuticals. It has been used as an intermediate in the synthesis of agrochemicals, such as herbicides and insecticides, due to its ability to enhance the stability and efficacy of these compounds. Additionally, it has found use in materials science, where it serves as a precursor for advanced polymers and coatings with unique mechanical properties.
One of the most promising areas of research involving 2-Phenylpiperidine is its role in green chemistry. Scientists have explored its potential as a catalyst or co-catalyst in environmentally friendly reactions, such as asymmetric hydrogenation and cross-coupling reactions. These studies aim to develop sustainable methods for producing high-value chemicals while minimizing waste and energy consumption.
From a structural perspective, 2-Phenylpiperidine exhibits significant conformational flexibility due to the rotation around the single bonds in its structure. This flexibility allows it to adopt various conformations, which can influence its reactivity and interactions with other molecules. Computational studies have provided valuable insights into these conformational changes, enabling researchers to design more efficient synthetic pathways and predict biological activity.
In conclusion, 2-Phenylpiperidine (CAS No: 3466-80-6) is a multifaceted compound with immense potential across diverse scientific disciplines. Its unique chemical properties, coupled with ongoing advancements in synthesis and application techniques, continue to position it as a key player in modern chemistry research. As new discoveries emerge, this compound is expected to contribute even more significantly to innovation in pharmaceuticals, agrochemicals, materials science, and beyond.
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